di-n-butylbutoxychlorotin

Catalog No.
S1509445
CAS No.
14254-22-9
M.F
C12H27ClOSn
M. Wt
341.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-n-butylbutoxychlorotin

CAS Number

14254-22-9

Product Name

di-n-butylbutoxychlorotin

IUPAC Name

butoxy-dibutyl-chlorostannane

Molecular Formula

C12H27ClOSn

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C4H9O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h2-4H2,1H3;2*1,3-4H2,2H3;1H;/q-1;;;;+2/p-1

InChI Key

HMNBEAWAEJQTRZ-UHFFFAOYSA-M

SMILES

CCCCO[Sn](CCCC)(CCCC)Cl

Canonical SMILES

CCCCO[Sn](CCCC)(CCCC)Cl

The exact mass of the compound Stannane, butoxydibutylchloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-n-butylbutoxychlorotin (CAS 14254-22-9) is a specialized mixed-ligand organotin catalyst primarily procured for two-component condensation-cure room temperature vulcanizing (RTV) silicones and advanced epoxy hardener systems. Unlike symmetric tin(IV) compounds, this dialkyltin alkoxide halide features an asymmetric substitution pattern—one chloride and one butoxide ligand on a dibutyltin core. This structural asymmetry provides a precise balance of Lewis acidity and matrix solubility, enabling controlled hydrolytic turnover. In procurement contexts, it is selected when standard symmetric tin catalysts (such as dibutyltin dilaurate or dibutyltin diacetate) fail to provide the necessary balance of workable pot life, rapid deep-section curing, and low-corrosivity by-product generation [1].

Substituting di-n-butylbutoxychlorotin with generic symmetric tin catalysts fundamentally alters curing kinetics and polymer stability. Dibutyltin dilaurate (DBTDL) is widely available but offers only moderate catalytic activity, resulting in prolonged pot lives that delay manufacturing throughput for deep-section cures. Conversely, dibutyltin diacetate (DBTDA) provides high activity but causes rapid gelation, restricting its use to one-component systems, and releases acetic acid—a corrosive by-product that promotes siloxane backbone reversion at elevated temperatures. Di-n-butylbutoxychlorotin bridges this gap: its chloride ligand accelerates the condensation rate compared to DBTDL, while its butoxide ligand moderates reactivity and prevents the stoichiometric release of highly corrosive acids, making it non-interchangeable for high-reliability two-part RTV and amine-cured epoxy applications [1].

Catalytic Activity and Pot Life Control in Condensation-Cure RTVs

In two-component condensation-cure silicone formulations, the choice of tin catalyst dictates the operational window. Standard dibutyltin diacetate (DBTDA) exhibits extreme reactivity, leading to near-instantaneous gelation that precludes its use in two-part systems (typically restricted to one-component moisture-cure). Dibutyltin dilaurate (DBTDL) provides a long pot life but sluggish cure rates. Di-n-butylbutoxychlorotin is specifically engineered to serve two-component RTVs, offering a targeted intermediate reactivity. Formulations utilizing di-n-butylbutoxychlorotin achieve a workable pot life while maintaining a rapid deep-section cure profile that DBTDL cannot match at standard 0.1-0.3% loading levels [1].

Evidence DimensionSuitability and reactivity in two-component RTV systems
Target Compound DataOptimized for two-component RTVs; provides balanced pot life and cure rate at 0.1-0.3% loading
Comparator Or BaselineDibutyltin diacetate (DBTDA) / Dibutyltin dilaurate (DBTDL)
Quantified DifferenceDBTDA causes premature gelation (1-part only); DBTDL yields sluggish cure times. Target compound enables 2-part formulation with controlled kinetics.
ConditionsTwo-component silanol-condensation RTV silicone curing

Allows manufacturers to formulate two-part silicones with predictable mixing windows and faster demolding times than standard laurate catalysts.

Mitigation of Acid-Catalyzed Polymer Reversion

Symmetric tin carboxylates, particularly dibutyltin diacetate, release two equivalents of acetic acid per catalytic cycle upon hydrolysis. In confined or deep-section potting applications, trapped acetic acid acts as a reversion catalyst, degrading the siloxane network at elevated temperatures and corroding sensitive electronic substrates. Di-n-butylbutoxychlorotin mitigates this failure mode by replacing the diacetate ligands with a mixed chloro/butoxy sphere. Upon activation, it releases butanol and limited chloride species, drastically reducing the concentration of aggressive carboxylic acids in the cured matrix and improving the thermal stability of the final elastomer [1].

Evidence DimensionCorrosive by-product generation and reversion potential
Target Compound DataReleases butanol/chloride; low reversion potential
Comparator Or BaselineDibutyltin diacetate (DBTDA): Releases 2 equivalents of acetic acid per tin center
Quantified DifferenceEliminates acetic acid outgassing, preventing acid-catalyzed siloxane depolymerization (reversion) in confined cures
ConditionsDeep-section curing of silanol-terminated polydimethylsiloxanes

Critical for electronic potting and encapsulation where acetic acid outgassing causes trace metal corrosion and premature material failure.

Co-Catalytic Acceleration in Amine-Cured Epoxy Systems

Beyond silicones, di-n-butylbutoxychlorotin functions as a high-efficiency Lewis acid co-catalyst in advanced epoxy formulations. In systems utilizing polyethylene tetraamine hardeners (e.g., TETA), the addition of specific tin(IV) catalysts accelerates the nucleophilic ring-opening of the epoxide. Patent literature demonstrates that incorporating tin catalysts like di-n-butylbutoxychlorotin at low weight fractions (0.01 wt% to 3.0 wt% of the hardener composition) significantly enhances the curing kinetics compared to uncatalyzed TETA baselines, allowing for rapid ambient or sub-ambient curing profiles in industrial adhesives [1].

Evidence DimensionEpoxy cure acceleration
Target Compound DataEffective at 0.01 - 3.0 wt% loading in hardener
Comparator Or BaselineUncatalyzed TETA (triethylenetetramine) hardener
Quantified DifferenceProvides Lewis acid activation of epoxide rings, significantly reducing cure time compared to the amine-only baseline
ConditionsEpoxy resin systems cured with TETA hardeners

Enables formulators to design fast-curing epoxy adhesives and coatings that operate efficiently at lower temperatures.

Two-Component Condensation-Cure RTV Silicones

Di-n-butylbutoxychlorotin is the catalyst of choice for 2-part RTVs where dibutyltin dilaurate is too slow and dibutyltin diacetate causes premature gelation. It ensures a workable pot life followed by a rapid, reliable cure [1].

Electronic Potting and Encapsulation

Because it avoids the release of highly corrosive acetic acid (unlike DBTDA), this catalyst is ideal for formulating siloxane encapsulants used over sensitive microelectronics, preventing trace corrosion and acid-catalyzed reversion [1].

Accelerated Amine-Cured Epoxy Adhesives

Used as a Lewis acid co-catalyst (0.01–3.0 wt%) in TETA-cured epoxy systems to accelerate ambient and low-temperature curing, improving throughput for industrial coatings and structural adhesives [2].

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

14254-22-9

General Manufacturing Information

Stannane, butoxydibutylchloro-: ACTIVE

Dates

Last modified: 08-15-2023

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